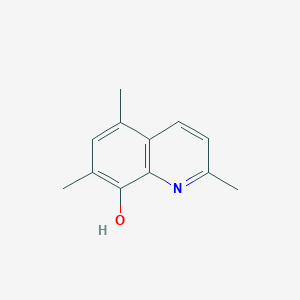

2,6-Dimethyl-1H-indole-3-carbaldehyde

Übersicht

Beschreibung

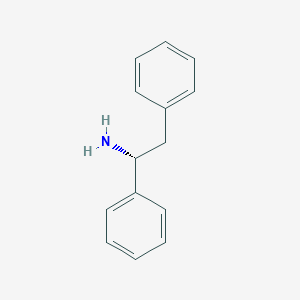

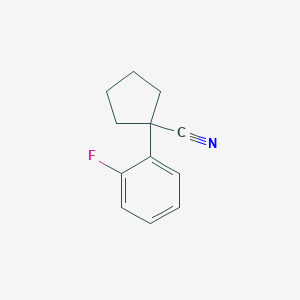

The compound "2,6-Dimethyl-1H-indole-3-carbaldehyde" is a derivative of indole, which is an aromatic heterocyclic organic compound. Indoles are known for their presence in natural products and pharmaceuticals. The specific substitution pattern on the indole ring, with methyl groups at the 2 and 6 positions and a formyl group at the 3 position, suggests that this compound could be of interest in synthetic organic chemistry for the development of novel materials or biologically active molecules.

Synthesis Analysis

The synthesis of indole derivatives can be complex due to the reactivity of the indole ring. In the context of "2,6-Dimethyl-1H-indole-3-carbaldehyde," a related compound, "1-Methoxy-6-nitroindole-3-carbaldehyde," has been shown to be a versatile electrophile that reacts regioselectively at the 2-position with various nucleophiles to yield 2,3,6-trisubstituted indole derivatives . This suggests that similar strategies could potentially be applied to synthesize the compound , with careful control of the reaction conditions to ensure the correct substitution pattern.

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of "2,6-Dimethyl-1H-indole-3-carbaldehyde," they do provide insights into the structural aspects of related compounds. For instance, the crystal and molecular structure of a dimethylindium-pyridine-2-carbaldehyde oximate shows a complex arrangement of fused rings and coordination to indium atoms . This level of structural complexity is indicative of the potential for diverse molecular interactions and steric effects in substituted indoles, which would also be relevant for understanding the molecular structure of "2,6-Dimethyl-1H-indole-3-carbaldehyde."

Chemical Reactions Analysis

Indole derivatives are known to participate in a variety of chemical reactions. The nucleophilic substitution reaction described for "1-Methoxy-6-nitroindole-3-carbaldehyde" indicates that the indole ring can act as an electrophile, undergoing substitution at specific positions . This reactivity could be exploited in the synthesis of "2,6-Dimethyl-1H-indole-3-carbaldehyde" and in further functionalization reactions to create a wide array of indole-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2,6-Dimethyl-1H-indole-3-carbaldehyde" would likely be influenced by the electron-donating methyl groups and the electron-withdrawing formyl group. These substituents can affect the compound's solubility, boiling point, melting point, and reactivity. Although the provided papers do not directly discuss the properties of "2,6-Dimethyl-1H-indole-3-carbaldehyde," the properties of similar compounds, such as those formed from reactions with 4,6-dimethoxyindole and aryl aldehydes, can provide a general idea of the behavior of dimethylated indole derivatives .

Wissenschaftliche Forschungsanwendungen

Indole Synthesis and Classification

Indoles, including "2,6-Dimethyl-1H-indole-3-carbaldehyde," are crucial in organic synthesis, with applications ranging from pharmaceuticals to agrochemicals. A comprehensive framework for classifying indole syntheses has been proposed, highlighting nine strategic approaches based on the bond formation in the indole ring. These methods facilitate the synthesis of diverse indole derivatives, underscoring the compound's importance in developing new chemical entities (Taber & Tirunahari, 2011).

Green Chemistry Applications

The compound's derivatives have been explored in green chemistry, demonstrating the versatility of indole structures in promoting sustainable chemical processes. Specifically, the role of deep eutectic solvents in organic synthesis underscores the potential of indole derivatives in enhancing reaction efficiencies while minimizing environmental impact (Ali, Chinnam, & Aswar, 2021).

Chemoprotective Properties

Indole derivatives exhibit chemoprotective properties, particularly in cancer research. For example, indole-3-carbinol and its derivatives have been studied for their roles in breast and prostate cancer prevention, highlighting the potential of indole-based compounds in therapeutic applications (Bradlow, 2008).

Hepatic Protection

The pharmacokinetics and protective effects of indole-3-carbinol and its major derivatives on chronic liver diseases have been extensively reviewed, demonstrating the compound's beneficial effects against various liver conditions. These findings underscore the therapeutic potential of indole derivatives in managing liver diseases (Wang et al., 2016).

Anticancer Activity

The structural diversity and therapeutic properties of indole alkaloids, synthetic dimers, and hybrids have been recognized for their potential antiproliferative effects on various cancers, both in vitro and in vivo. This area of research emphasizes the role of indole derivatives as valuable scaffolds for developing novel anticancer agents (Song et al., 2020).

Synthetic Methodologies

Recent advancements in synthetic methodologies have enabled the efficient creation of indole-based compounds, including those with potential chemoprotective and anticancer applications. These synthetic strategies are essential for exploring the full therapeutic potential of indole derivatives (Bonandi et al., 2020).

Wirkmechanismus

Target of Action

It is known that indole derivatives, including 1h-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures .

Mode of Action

Indole derivatives are known to interact with various biological targets, leading to a range of effects

Biochemical Pathways

It is known that derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The downstream effects of these pathways would depend on the specific biological targets and their roles in cellular processes.

Result of Action

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Eigenschaften

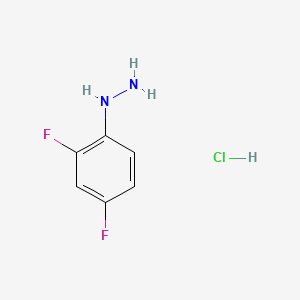

IUPAC Name |

2,6-dimethyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-9-10(6-13)8(2)12-11(9)5-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUMCYGCXHWNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362888 | |

| Record name | 2,6-Dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

728024-59-7 | |

| Record name | 2,6-Dimethyl-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728024-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)

![3-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1300047.png)